

# Technical Guide: Synthesis and Characterization of Dipentyltin Dichloride

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## Compound of Interest

Compound Name: *Dipentyltin dichloride*

CAS No.: *1118-42-9*

Cat. No.: *B072983*

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## Part 1: Chemical Identity & Core Properties[1]

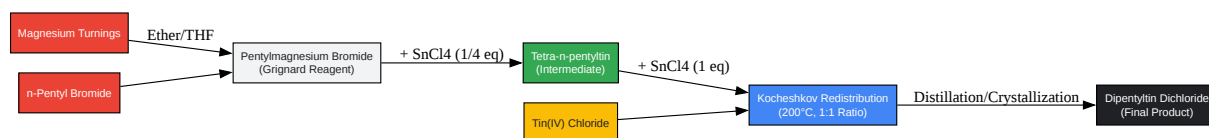
**Dipentyltin dichloride** is a dialkyltin(IV) halide. It serves as a crucial intermediate in the synthesis of polystannanes and has been investigated for its biological activity, particularly in the context of organotin toxicity and potential antitumor efficacy.

Property	Specification
IUPAC Name	Dichlorodipentylstannane
Common Name	Di-n-pentyltin dichloride
CAS Registry Number	1118-42-9
Molecular Formula	
Molecular Weight	331.89 g/mol
Physical State	Low-melting solid or viscous liquid (dependent on purity/temperature)
Solubility	Soluble in organic solvents (DCM, chloroform, ether); hydrolyzes in water.
Boiling Point	~130–140 °C at 0.1 mmHg (extrapolated from butyl homolog)

## Part 2: Synthesis Protocol

The most authoritative and high-purity route to **dipentyltin dichloride** is the Kocheshkov Redistribution Reaction. This method avoids the contamination issues often seen with direct hydrostannylation and allows for precise stoichiometric control.

## Workflow Overview



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Figure 1: Step-wise synthesis pathway from elemental precursors to the final dichloride.

## Step 1: Synthesis of Tetra-n-pentyltin (Precursor)

Objective: Create the fully alkylated tin species to serve as the redistribution substrate.

- Reagents:
  - Magnesium turnings (1.2 eq).
  - 1-Bromopentane (1.0 eq).
  - Tin(IV) chloride ( ) (0.25 eq).
  - Solvent: Anhydrous Diethyl Ether or THF.
- Procedure:
  - Activation: Flame-dry a 3-neck round-bottom flask under Nitrogen ( ). Add Mg turnings and a crystal of iodine.
  - Grignard Formation: Add a small portion of 1-bromopentane to initiate the reaction. Once reflux begins, add the remaining bromide dropwise to maintain a gentle reflux.
  - Alkylation: Cool the Grignard solution to 0°C. Add dropwise (highly exothermic).
  - Reflux: Heat to reflux for 4–6 hours to ensure complete substitution.
  - Workup: Quench with saturated . Extract with ether.<sup>[1]</sup> Dry organic layer over and concentrate.
  - Purification: Distill under reduced pressure to isolate Tetra-n-pentyltin (Colorless oil).

## Step 2: Kocheshkov Redistribution

Objective: Comproportionation of tetraalkyltin with tin tetrachloride to yield the dichloride selectively. Reaction:

- Stoichiometry: Strictly 1:1 molar ratio of Tetra-n-pentyltin to .
- Procedure:
  - Combine reagents in a neat (solvent-free) flask equipped with a condenser.
  - Heating: Heat the mixture to 200–210 °C for 2–3 hours.
  - Note: Lower temperatures (e.g., 100°C) favor the formation of the monochloride ( ) or mixtures. High temperature is required to drive the equilibrium to the dichloride.
  - Cooling: Cool the mixture to room temperature. The product, **Dipentyltin dichloride**, will solidify or form a viscous oil.
  - Purification: Recrystallize from hexane or petroleum ether (if solid) or distill under high vacuum (if liquid).

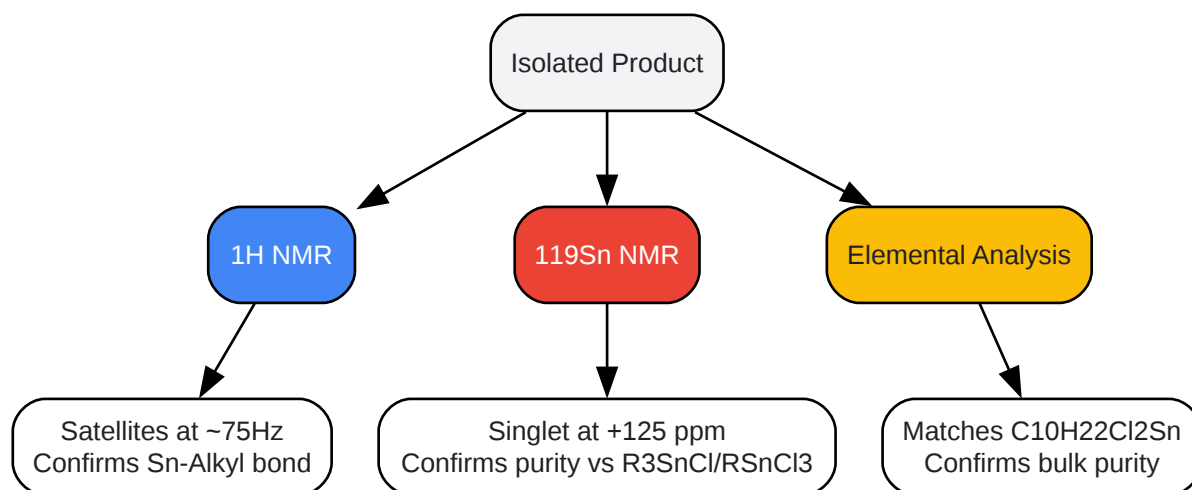
## Part 3: Characterization Techniques

Validation of the structure relies on multinuclear NMR, specifically utilizing the isotope, which provides a distinct chemical shift sensitive to coordination geometry.

### Spectroscopic Data Summary

Technique	Parameter	Expected Value / Observation	Interpretation
NMR	Chemical Shift ( )	+120 to +130 ppm (in )	Characteristic of 4-coordinate dialkyltin dichlorides.
NMR	-CH	~1.6–1.8 ppm (multiplet)	Protons adjacent to Sn (deshielded by Cl).
	~70–80 Hz	Satellite peaks confirm Sn-C bond.	
Terminal	~0.9 ppm (triplet)	Distal methyl group.	
NMR	-Carbon	~25–30 ppm	Carbon directly bonded to Sn.
IR Spectroscopy		500–600 cm	Asymmetric/Symmetric stretch.
	300–350 cm	Metal-Halide stretch (Far IR).	

## Characterization Logic Flow



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Figure 2: Analytical decision matrix for validating organotin purity.

## Part 4: Biological Context & Safety

### Research Applications

**Dipentyltin dichloride** is primarily used as a research tool to study the structure-activity relationship (SAR) of organotin toxicity and antitumor activity.

- **Toxicity:** Like its dibutyl analog, **dipentyltin dichloride** exhibits immunotoxicity (thymus atrophy) and hepatotoxicity. Early studies by Barnes & Stoner (1958) established the toxicity profile of dialkyltins, noting that toxicity generally peaks at ethyl/butyl chain lengths and decreases slightly with pentyl/hexyl chains due to lipophilicity changes.
- **Antitumor Potential:** Organotin(IV) compounds are investigated as non-platinum antitumor agents. The mechanism typically involves binding to DNA phosphate backbones or amino acid residues in proteins. The pentyl chain offers a different steric and lipophilic profile compared to the standard butyl derivatives, potentially altering cellular uptake in cancer cell lines (e.g., MCF-7, HeLa).

### Safety & Handling

- **Hazard Class:** Acute Toxin (Oral/Dermal), Irritant.
- **Specific Hazards:** Organotins can be absorbed through the skin. They are neurotoxic and immunotoxic.
- **Protocol:**
  - Always handle in a fume hood.
  - Wear nitrile gloves (double gloving recommended) and eye protection.
  - Quench all tin residues with bleach or specific organotin waste streams; do not dispose of down the drain as they are highly toxic to aquatic life.

### References

- FDA Global Substance Registration System (GSRS). **Dipentyltin Dichloride** Entry (UNII: 0Y7MZ4K0DR). CAS 1118-42-9.[2] [\[Link\]](#)
- Barnes, J. M., & Stoner, H. B. (1958).[3] The Toxicology of Tin Compounds. *Pharmacological Reviews*, 11(2), 211-231. (Foundational text on dialkyltin toxicity). [\[Link\]](#)
- Thoonen, S. H. L., et al. (2004). Synthesis of Organotin Compounds: The Kocheshkov Redistribution Reaction. *Journal of Organometallic Chemistry*. (General methodology for R<sub>2</sub>SnCl<sub>2</sub> synthesis). [\[Link\]](#)
- World Health Organization (WHO). Environmental Health Criteria 15: Tin and Organotin Compounds. (Toxicity data for dipentyltin species). [\[Link\]](#)

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## Sources

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- 2. FDA全球物质登记数据库-D [\[drugfuture.com\]](http://drugfuture.com)
- 3. Tin and organotin compounds (EHC 15, 1980) [\[inchem.org\]](http://inchem.org)
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